molecular formula C10H11F4NS B11761805 (3-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine

(3-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine

Cat. No.: B11761805
M. Wt: 253.26 g/mol
InChI Key: USYSEXXHOPPLGB-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound characterized by the presence of a fluorinated benzyl group and a trifluoromethylsulfanyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Benzyl Intermediate:

    Attachment of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group is introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethylthiolating agents.

    Coupling with Ethylamine: The final step involves coupling the fluorinated benzyl intermediate with ethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with a hydroxyl group.

    p-Hydroxyphenylethanol: Similar to 2-Phenylethanol but with an additional hydroxyl group.

    4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group.

Uniqueness

(3-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the presence of both fluorinated and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.

Biological Activity

The compound (3-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is a fluorinated aromatic amine notable for its potential biological activities. Its unique structure, which includes a trifluoromethylsulfanyl group and a fluorobenzyl moiety, enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science. This article reviews the biological activities associated with this compound, focusing on its antibacterial and antifungal properties, as well as its mechanisms of action.

The molecular formula of this compound indicates a complex structure characterized by multiple fluorine atoms, which typically enhance lipophilicity, metabolic stability, and biological activity. The presence of functional groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Antibacterial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antibacterial properties. In particular, this compound may share similar mechanisms with other fluorinated amines that demonstrate significant antibacterial effects. For instance, studies on related compounds have shown that the introduction of fluorine atoms can improve potency against various pathogens by enhancing interactions with biological targets .

A comparative analysis of similar compounds reveals that those with trifluoromethyl groups exhibit altered binding affinities to proteins or enzymes compared to their non-fluorinated counterparts. Such modifications can lead to improved efficacy against bacterial strains .

Compound MIC (µg/mL) Target Bacteria
This compoundTBDTBD
Fluorinated Schiff base2.7E. coli
Triazole derivatives1.5S. aureus

Antifungal Activity

Similar to its antibacterial effects, the antifungal activity of this compound is also noteworthy. Fluorinated compounds are known to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism. The biological activity can be attributed to the enhanced lipophilicity and stability imparted by the fluorine substituents .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as cytochrome P450, which is crucial for the metabolic processes in both bacteria and fungi.
  • Membrane Disruption : The lipophilic nature of fluorinated compounds allows them to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
  • Altered Binding Affinities : The presence of fluorine atoms can significantly change how these compounds interact with biological macromolecules, potentially enhancing their efficacy against resistant strains .

Case Studies

A study investigating the antibacterial efficacy of various fluorinated amines demonstrated that compounds with similar structural features to this compound exhibited MIC values significantly lower than standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Properties

Molecular Formula

C10H11F4NS

Molecular Weight

253.26 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C10H11F4NS/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2

InChI Key

USYSEXXHOPPLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCSC(F)(F)F

Origin of Product

United States

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